molecular formula C21H18N4O4 B1665999 Aminotadalafil CAS No. 385769-84-6

Aminotadalafil

Cat. No. B1665999
M. Wt: 390.4 g/mol
InChI Key: GFRIRRZLSLYIEY-HJHXBQNXSA-N
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Description

Aminotadalafil is an analog of tadalafil . It is a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme found primarily in the smooth muscle of the corpus cavernosum . PDE5 inhibitors are similar in structure to cGMP and they competitively bind to PDE5 and inhibit cGMP hydrolysis, thus enhancing the effects of NO .


Synthesis Analysis

The synthesis of Aminotadalafil is not straightforward. It is the only tadalafil analogue that can be identified due to its reactivity . The synthesis of both the sildenafil and vardenafil analogues is relatively straightforward .


Molecular Structure Analysis

The molecular formula of Aminotadalafil is C21H18N4O4 . The average mass is 390.392 Da and the monoisotopic mass is 390.132813 Da .


Chemical Reactions Analysis

Aminotadalafil is a potent inhibitor of phosphodiesterase 5 (PDE5). PDE5, an enzyme found primarily in the smooth muscle of the corpus cavernosum, selectively cleaves and degrades cGMP to 5′-GMP .


Physical And Chemical Properties Analysis

Aminotadalafil is a crystalline solid with a density of 1.6±0.1 g/cm3 . It has a boiling point of 678.9±65.0 °C at 760 mmHg and a vapour pressure of 0.0±2.1 mmHg at 25°C . The molar refractivity is 104.3±0.4 cm3 .

Scientific Research Applications

Detection and Structural Analysis

  • Aminotadalafil has been identified in illegal health food products and dietary supplements, primarily those marketed for treating erectile dysfunction. It is often found as an adulterant, and its structure has been elucidated using techniques like IR, NMR, and mass spectroscopy. These studies highlight the importance of detecting and identifying adulterants in consumer products for public health and safety (Häberli et al., 2010), (Lin et al., 2020), (Ulloa et al., 2015).

Analytical Methods for Identification

  • Advanced analytical methods have been developed to identify aminotadalafil and its analogues in various products. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and Fourier transform ion cyclotron resonance mass spectrometry (FTICRMS) are used to ascertain the presence and structure of these compounds in dietary supplements and other products (Lee et al., 2013), (Gratz et al., 2006).

Implications in Pharmaceutical Analysis

  • The detection of aminotadalafil in dietary supplements has significant implications for pharmaceutical analysis, regulatory compliance, and public health. The presence of this unapproved PDE-5 inhibitor analogue in supplements indicates potential risks and underscores the need for vigilant quality control in the pharmaceutical industry (Hasegawa et al., 2008).

Significance in Public Health

  • The identification of aminotadalafil in health products highlights the challenges in regulating and ensuring the safety of dietary supplements. Studies focusing on the detection and structural analysis of such compounds are crucial for protecting consumers from unapproved and potentially harmful substances (Kurita et al., 2008).

Safety And Hazards

Aminotadalafil has been detected as an illegal adulterant in a dietary supplement marketed for “tonic effect” . If inhaled, it is recommended to move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJGAVIWMPOOJ-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191896
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminotadalafil

CAS RN

385769-84-6
Record name Aminotadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385769-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminotadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminotadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
ES Lee, JW Kim, JH Lee, KM Han, S Cho… - Food Additives & …, 2013 - Taylor & Francis
… data of aminotadalafil and the unknown compound were collected. Table 1 shows the NMR data of aminotadalafil and the unknown compound. The signals of aminotadalafil were in …
Number of citations: 30 www.tandfonline.com
H Kurita, K Mizuno, K Kuromi, N Suzuki… - Journal of health …, 2008 - jstage.jst.go.jp
Using chiral liquid chromatography-mass spectrometry (LC/MS), a simple and rapid identification test was developed for aminotadalafil [(6R, 12aR)-2-amino-6-(1, 3-benzodioxol-5-yl)-2, …
Number of citations: 23 www.jstage.jst.go.jp
A Häberli, P Girard, MY Low, X Ge - Journal of pharmaceutical and …, 2010 - Elsevier
An interaction product of aminotadalafil was isolated from an illegal health food product. The structure of the interaction product was elucidated by means of IR, NMR, and mass …
Number of citations: 31 www.sciencedirect.com
T Tagami, A Takeda, A Asada, A Aoyama… - Food Hygiene and …, 2013 - jstage.jst.go.jp
We developed a method for the separation and identification of illegal adulterants (hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil…
Number of citations: 8 www.jstage.jst.go.jp
SR Gratz, BM Gamble, RA Flurer - Rapid communications in …, 2006 - Wiley Online Library
… Two scan events were also used for the analysis of tadalafil and aminotadalafil. The first … The second event was to collect MS3 data (391 → 269 → ) for aminotadalafil, also using a mass …
長谷川貴志, 西條雅明, 石井俊靖, 永田知子, 配島由二… - 食品衛生学雑誌, 2008 - jlc.jst.go.jp
… spectrum to those of tadalafil and aminotadalafil, the retention time of peak 3 (unknown compound) was later than those of tadalafil and aminotadalafil. As shown in Fig. 3, in LC-ESI-MS …
Number of citations: 52 jlc.jst.go.jp
B Ding, Z Wang, J Xie, G Zeng… - Food Additives & …, 2018 - Taylor & Francis
Chinese tonic liquor is an important dietary supplement in daily use, but it often happens that illicitly adulterated drugs in Chinese tonic liquor could lead to food safety issues. In this …
Number of citations: 10 www.tandfonline.com
X FENG, L YIN, S JIN, L ZHU - Chinese Journal of …, 2016 - ingentaconnect.com
Objective: To establish a rapid ion mobility spectrometry(IMS) method for detecting seven kinds of phosphodiesterase type 5 inhibitors(sildenafil,nor-acetildenafil,tadalafil,aminotadalafil,…
Number of citations: 7 www.ingentaconnect.com
J Ulloa, L Sambrotta, F Redko… - The journal of sexual …, 2015 - academic.oup.com
… consistent with the chemical structure of the compound aminotadalafil (Figure 3). … data and identified as aminotadalafil, which has been previously reported as an adulterant in DS [3,10]. …
Number of citations: 33 academic.oup.com
JC Reepmeyer, JT Woodruff - Journal of pharmaceutical and biomedical …, 2007 - Elsevier
… Aminotadalafil was characterized using LC–UV, high-resolution … 2D NMR established the structure of aminotadalafil. The structure of … Aminotadalafil and piperidenafil have been further …
Number of citations: 97 www.sciencedirect.com

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